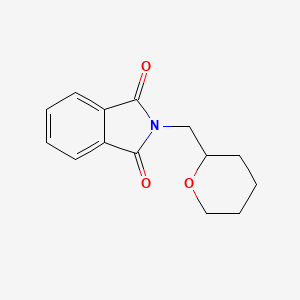
2-(Tetrahydro-2H-pyran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
描述
2-(Tetrahydro-2H-pyran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
Without specific knowledge of the compound’s targets, the mode of action is difficult to determine. The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
The pharmacokinetic properties of “2-(Tetrahydro-2H-pyran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione”, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Understanding these effects requires knowledge of the compound’s targets and mode of action, which, as mentioned, are currently unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s ability to interact with its targets. Without specific knowledge of the compound’s targets and mode of action, it is difficult to predict how environmental factors might influence its activity .
生物活性
2-(Tetrahydro-2H-pyran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione, with the CAS number 111293-46-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅NO₃
- Molecular Weight : 245.28 g/mol
- CAS Number : 111293-46-0
- MDL Number : MFCD11277601
The compound features an isoindole core which is known for its diverse biological properties, including anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that isoindole derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that modifications at the isoindole structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with specific substitutions showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Jurkat (T-cell leukemia) | <10 | |
| Compound B | A-431 (epidermoid carcinoma) | <15 | |
| This compound | Various cancer lines | TBD | Current Study |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar isoindole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the tetrahydropyran moiety may enhance membrane permeability, contributing to its antimicrobial efficacy .
Neuroprotective Effects
Some studies have indicated that isoindole derivatives possess neuroprotective properties. They may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. The specific mechanisms remain under investigation but are linked to their ability to inhibit apoptotic pathways in neuronal cells .
The biological activity of this compound is believed to involve several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate intrinsic apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Isoindoles can interfere with cell cycle progression, leading to growth inhibition.
- Inhibition of Metastasis : Some derivatives reduce cell motility and invasion capabilities in metastatic cancer models.
Case Studies
Several case studies have highlighted the therapeutic potential of isoindole derivatives:
- Study on Anticancer Activity : A recent study synthesized a series of isoindole derivatives and tested them against various cancer cell lines. The results indicated that specific modifications significantly enhanced their anticancer effects compared to unmodified compounds .
- Neuroprotection in Animal Models : Research involving animal models demonstrated that certain isoindoles could reduce neuroinflammation and protect against cognitive decline associated with aging .
属性
IUPAC Name |
2-(oxan-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-11-6-1-2-7-12(11)14(17)15(13)9-10-5-3-4-8-18-10/h1-2,6-7,10H,3-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAYMXHYIAZLPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















